5-Chlorofuro[2,3-c]pyridine
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Overview
Description
5-Chlorofuro[2,3-c]pyridine: is a heterocyclic compound that contains both a furan and a pyridine ring. The compound is characterized by the presence of a chlorine atom at the 5-position of the furan ring. It has the molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with furan derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chlorofuro[2,3-c]pyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmospheres.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 5-Chlorofuro[2,3-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can be used to probe biological pathways and understand the mechanisms of various diseases .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to harsh conditions .
Mechanism of Action
The mechanism of action of 5-Chlorofuro[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
- 5-Chlorofuro[2,3-b]pyridine
Comparison: 5-Chlorofuro[2,3-c]pyridine is unique due to the presence of both a furan and a pyridine ring, which imparts distinct chemical and biological properties. Compared to other chloropyridines, the furan ring in this compound enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-chlorofuro[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWHQHBNIHVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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